3-(4-Phenylbutoxy)propan-1-ol
Description
3-(4-Phenylbutoxy)propan-1-ol is a secondary alcohol characterized by a propan-1-ol backbone substituted with a 4-phenylbutoxy group. The phenylbutoxy chain imparts moderate lipophilicity, while the terminal hydroxyl group enables hydrogen bonding, influencing solubility and reactivity. This compound is of interest in organic synthesis, fragrance formulation, and pharmaceutical intermediates due to its balanced hydrophobic-hydrophilic properties.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-(4-phenylbutoxy)propan-1-ol |
InChI |
InChI=1S/C13H20O2/c14-10-6-12-15-11-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2 |
InChI Key |
FZFJMNPMAUYIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Phenylbutoxy)ethane (2a)
- Structure : Ethane backbone with a 4-phenylbutoxy group.
- Key Differences: Shorter ethoxy chain (vs. propanol in the target compound) reduces hydrogen-bonding capacity. Higher volatility due to lower molecular weight.
- Synthesis: Yield of 71% (vs.
- Applications: Likely used as a non-polar solvent or fragrance component.
3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol (130)
- Structure: Propanol linked to a rigid benzo[b]furan-aryl system.
- Fluorinated derivatives (e.g., compound 131 with 4-fluorophenyl) exhibit altered electronic profiles due to electronegative substituents .
- Applications: Potential use in drug discovery for targeted interactions with biological receptors.
3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)
- Structure: Propanol substituted with a thymol-derived (isopropyl/methylphenol) ether.
- Key Differences: Steric hindrance from isopropyl/methyl groups reduces reactivity (yields: 8–73% in thymol derivatives) . Increased solubility in non-polar media compared to the phenylbutoxy analog.
- Applications: Antimicrobial or preservative formulations due to phenolic moieties.
PPG-3 Butyl Ether and Metabolite 1-(2-butoxy-1-methylethoxy)-propan-2-ol
- Structure : Branched ethers with varying alkoxy chains.
- Key Differences :
- Applications : Surfactants or emulsifiers in cosmetics.
3-((4-Methoxybenzyl)oxy)propan-1-ol
- Structure: Propanol with a methoxybenzyl ether group.
- Key Differences :
- Applications : Intermediate in agrochemicals or pharmaceuticals requiring polar motifs.
3-(4-Bromophenyl)propan-1-ol
- Structure: Propanol substituted with a 4-bromophenyl group.
- Key Differences: Bromine increases molecular weight (MW: 229.09 g/mol) and lipophilicity (logP ~2.5) .
- Applications : Halogenated intermediates in medicinal chemistry.
Research Implications
- Synthetic Accessibility : Linear alkoxy chains (e.g., phenylbutoxy) generally yield higher efficiencies (e.g., 71% for 2a) than branched or sterically hindered analogs .
- Biological Activity : Aromatic substituents (phenyl, benzo[b]furan) enhance target binding, while halogens (bromine) improve pharmacokinetic profiles .
- Regulatory Considerations : Structural read-across (e.g., PPG-3 Butyl Ether metabolite) validates safety assessments for structurally divergent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
